molecular formula C23H19NO5 B3536384 4-(phenoxycarbonyl)benzyl 2-(acetylamino)benzoate

4-(phenoxycarbonyl)benzyl 2-(acetylamino)benzoate

Cat. No. B3536384
M. Wt: 389.4 g/mol
InChI Key: KMTCVPLCCAOCJN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzyl group (a benzene ring attached to a CH2 group), a phenoxycarbonyl group (a phenol group attached to a carbonyl group), and an acetylamino benzoate group (an acetyl group attached to an amino group, which is attached to a benzoate group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl group, the phenoxycarbonyl group, and the acetylamino benzoate group. The exact synthesis pathway would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyl group would likely contribute to the aromaticity of the compound, while the phenoxycarbonyl and acetylamino benzoate groups would likely contribute to its reactivity .


Chemical Reactions Analysis

The compound would likely undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the benzyl group might undergo electrophilic aromatic substitution reactions, while the phenoxycarbonyl and acetylamino benzoate groups might undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its molecular structure. For example, its solubility, melting point, and boiling point would likely be influenced by the presence of the benzyl, phenoxycarbonyl, and acetylamino benzoate groups .

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its physical and chemical properties, as well as its intended use. For example, if it were used as a drug, it might have potential side effects or toxicities .

Future Directions

Future research on this compound might involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action (if applicable), and assessment of its safety and potential uses .

properties

IUPAC Name

(4-phenoxycarbonylphenyl)methyl 2-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-16(25)24-21-10-6-5-9-20(21)23(27)28-15-17-11-13-18(14-12-17)22(26)29-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTCVPLCCAOCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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